Bis(3,5-difluorophenyl)sulfane
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Overview
Description
Bis(3,5-difluorophenyl)sulfane is a synthetic compound characterized by a sulfur atom bonded to two 3,5-difluorophenyl groups. This compound is known for its unique electronic properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,5-difluorophenyl)sulfane typically involves the reaction of 3,5-difluorophenyl halides with sulfur-containing reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-sulfur bonds . The reaction conditions often include mild temperatures and the use of organoboron reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored in a sealed, dry environment at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-difluorophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
Bis(3,5-difluorophenyl)sulfane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of bis(3,5-difluorophenyl)sulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can influence various biochemical pathways and processes. The compound’s electronic properties play a crucial role in its reactivity and effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-difluorophenyl)disulfide
- Bis(3,5-difluorophenyl)selenide
- Bis(3,5-difluorophenyl)telluride
Uniqueness
Bis(3,5-difluorophenyl)sulfane is unique due to its specific electronic properties conferred by the presence of fluorine atoms and the sulfur center. These properties make it particularly valuable in applications requiring precise electronic characteristics .
Properties
Molecular Formula |
C12H6F4S |
---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)sulfanyl-3,5-difluorobenzene |
InChI |
InChI=1S/C12H6F4S/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H |
InChI Key |
MMVUDPQHGJUNTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)SC2=CC(=CC(=C2)F)F)F |
Origin of Product |
United States |
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